7-amino-N,N-dimethylheptanamide
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Overview
Description
7-amino-N,N-dimethylheptanamide is an organic compound with the molecular formula C9H20N2O It is characterized by the presence of an amino group and a dimethylated amide group attached to a heptane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid byproduct and maintain the reaction environment .
Industrial Production Methods: Industrial production of 7-amino-N,N-dimethylheptanamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially using continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 7-amino-N,N-dimethylheptanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Nitroso or nitro derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amides or amines.
Scientific Research Applications
7-amino-N,N-dimethylheptanamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocycles.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in organic synthesis
Mechanism of Action
The mechanism of action of 7-amino-N,N-dimethylheptanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the dimethylamino group can enhance lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
N,N-dimethylheptanamide: Lacks the amino group at the 7th position.
7-aminoheptanamide: Lacks the dimethylamino group.
N,N-dimethylformamide (DMF): A simpler amide with a formyl group instead of a heptane chain.
Uniqueness: 7-amino-N,N-dimethylheptanamide is unique due to the presence of both an amino group and a dimethylamino group on a heptane backbone. This combination of functional groups provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
1017051-98-7 |
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Molecular Formula |
C9H20N2O |
Molecular Weight |
172.27 g/mol |
IUPAC Name |
7-amino-N,N-dimethylheptanamide |
InChI |
InChI=1S/C9H20N2O/c1-11(2)9(12)7-5-3-4-6-8-10/h3-8,10H2,1-2H3 |
InChI Key |
OHIRNYDFJJJRLU-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CCCCCCN |
Origin of Product |
United States |
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